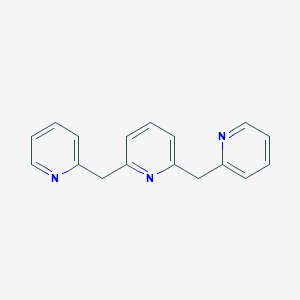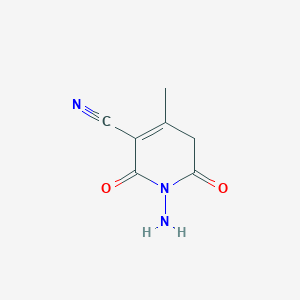![molecular formula C18H34O6 B14246064 [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol CAS No. 351354-35-3](/img/structure/B14246064.png)
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is a complex organic compound characterized by its unique structure, which includes two six-membered dioxane rings and two primary alcohol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol typically involves multi-step organic reactions. One common method includes the reaction of octane-1,8-diol with formaldehyde and an acid catalyst to form the dioxane rings. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can produce various ethers or halides .
Scientific Research Applications
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol involves its interaction with specific molecular targets. The primary alcohol groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxane rings can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]diol: Similar structure but lacks the primary alcohol groups.
[Hexane-1,6-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Shorter carbon chain but similar functional groups.
[Decane-1,10-diyldi(1,3-dioxane-2,5-diyl)]dimethanol: Longer carbon chain with similar functional groups.
Uniqueness
[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol is unique due to its specific combination of dioxane rings and primary alcohol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production .
Properties
CAS No. |
351354-35-3 |
|---|---|
Molecular Formula |
C18H34O6 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[2-[8-[5-(hydroxymethyl)-1,3-dioxan-2-yl]octyl]-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C18H34O6/c19-9-15-11-21-17(22-12-15)7-5-3-1-2-4-6-8-18-23-13-16(10-20)14-24-18/h15-20H,1-14H2 |
InChI Key |
MHIZLAHZTJJYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)CCCCCCCCC2OCC(CO2)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

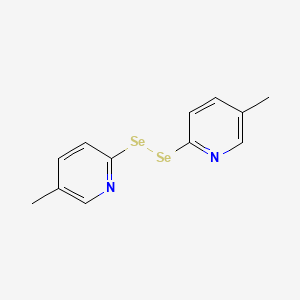
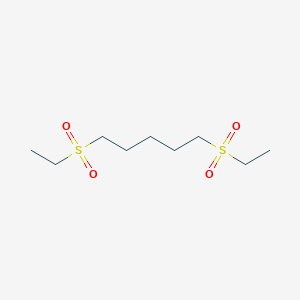
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
silane](/img/structure/B14246024.png)
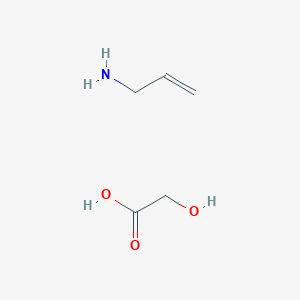
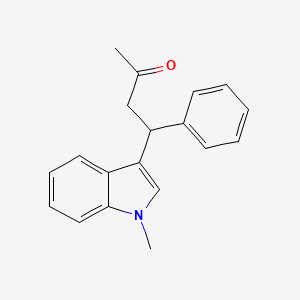
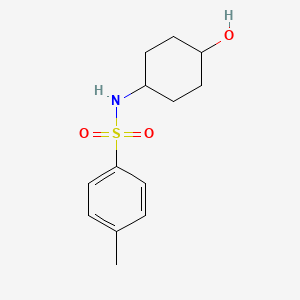
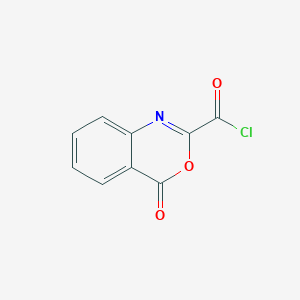
![3-Diazonio-4-[(3-ethyl-2-methylpentan-3-yl)oxy]-4-oxobut-2-en-2-olate](/img/structure/B14246055.png)
